カズノールB

概要

説明

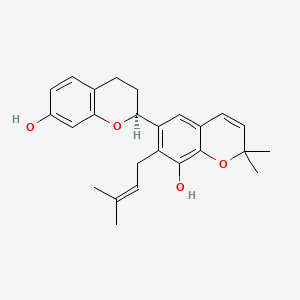

Kazinol B is an isoprenylated flavan derived from the root of Broussonetia kazinoki Siebold, a plant belonging to the Moraceae family . This compound has been traditionally used in folk medicine and has garnered attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, and cardioprotective effects .

科学的研究の応用

Kazinol B has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Studied for its effects on cellular processes and signaling pathways.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

作用機序

Target of Action

Kazinol B, a natural isoprenylated flavan, primarily targets the insulin-Akt signaling pathway and AMPK activation . These targets play a crucial role in regulating cellular processes such as glucose uptake and insulin sensitivity .

Mode of Action

Kazinol B interacts with its targets by enhancing glucose uptake via the insulin-Akt signaling pathway and AMPK activation . This interaction results in improved insulin sensitivity .

Biochemical Pathways

The primary biochemical pathways affected by Kazinol B are the insulin-Akt signaling pathway and AMPK activation . The downstream effects of these pathways include enhanced glucose uptake and improved insulin sensitivity . In addition, Kazinol B stimulates Ca2+ release from internal Ca2+ stores, probably through the sphingosine 1-phosphate and IP3 signaling .

Result of Action

The molecular and cellular effects of Kazinol B’s action include enhanced glucose uptake, improved insulin sensitivity, and stimulated Ca2+ release from internal stores . These effects suggest that Kazinol B has potential for diabetes mellitus research .

生化学分析

Biochemical Properties

Kazinol B interacts with various enzymes, proteins, and other biomolecules. It has been found to modulate the AKT/AMPK/Nrf2 signalling pathway . This modulation involves the phosphorylation of AKT and AMPK, which in turn induces the nuclear accumulation of Nrf2 .

Cellular Effects

Kazinol B has shown protective effects against hypoxia/reoxygenation (H/R)-induced cardiac injury in H9c2 rat cardiac myoblasts . It significantly elevated cell viability and suppressed LDH release in H/R-induced H9c2 cells . Furthermore, Kazinol B has been found to stimulate the elevation of cellular free Ca2+ .

Molecular Mechanism

At the molecular level, Kazinol B exerts its effects through binding interactions with biomolecules and changes in gene expression. It blocks apoptotic cascades, downregulates reactive oxygen species production, and upregulates the activities of GSH-Px and SOD . It also induces Nrf2 nuclear accumulation and increases ARE promoter activity, HO-1 expression, AKT, and AMPK phosphorylation .

Temporal Effects in Laboratory Settings

The effects of Kazinol B change over time in laboratory settings. For instance, H9c2 cells were incubated with various concentrations of Kazinol B for 2 hours and then subjected to H/R insults . The protective effects of Kazinol B and its underlying mechanisms were then explored .

Metabolic Pathways

Kazinol B is involved in several metabolic pathways. It modulates the AKT/AMPK/Nrf2 signalling pathway, which plays a crucial role in cellular metabolism .

準備方法

Synthetic Routes and Reaction Conditions: Kazinol B can be synthesized through the isolation of prenylated polyphenols from Broussonetia kazinoki. The process involves the extraction of the plant material followed by chromatographic separation to isolate the desired compound . The reaction conditions typically involve the use of organic solvents and specific temperature controls to ensure the stability and purity of Kazinol B.

Industrial Production Methods: Industrial production of Kazinol B involves large-scale extraction and purification processes. The plant material is subjected to solvent extraction, followed by various chromatographic techniques to isolate Kazinol B in its pure form. The use of advanced technologies such as high-performance liquid chromatography (HPLC) ensures the efficient and high-yield production of Kazinol B .

化学反応の分析

Types of Reactions: Kazinol B undergoes several types of chemical reactions, including:

Oxidation: Kazinol B can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert Kazinol B into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the Kazinol B molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Various reagents, including halogens and alkylating agents, are used under specific conditions to achieve substitution reactions.

Major Products:

類似化合物との比較

Kazinol B is unique among similar compounds due to its specific isoprenylated flavan structure and its potent biological activities. Similar compounds include:

Kazinol A: Another prenylated flavan with similar but distinct biological activities.

Kazinol C: Known for its anti-inflammatory properties.

Broussonol N: Exhibits tyrosinase inhibitory and cytotoxic activities.

Kazinol B stands out due to its comprehensive range of biological activities and its potential therapeutic applications, making it a valuable compound for further research and development.

特性

IUPAC Name |

6-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-2,2-dimethyl-7-(3-methylbut-2-enyl)chromen-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O4/c1-15(2)5-9-19-20(13-17-11-12-25(3,4)29-24(17)23(19)27)21-10-7-16-6-8-18(26)14-22(16)28-21/h5-6,8,11-14,21,26-27H,7,9-10H2,1-4H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCBHDIGHKHWKC-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)C3CCC4=C(O3)C=C(C=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)[C@@H]3CCC4=C(O3)C=C(C=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10244170 | |

| Record name | Kazinol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10244170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99624-27-8 | |

| Record name | Kazinol B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099624278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kazinol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10244170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Kazinol B?

A1: Kazinol B exerts its protective effects against hypoxia/reoxygenation-induced cardiac injury by modulating the AKT/AMPK/Nrf2 signaling pathway. [] It achieves this by inducing Nrf2 nuclear accumulation and increasing ARE promoter activity, leading to the upregulation of HO-1 expression. [] This process is dependent on AKT and AMPK activation, as pharmacological inhibitors of these kinases abrogate the protective effects. []

Q2: What evidence suggests that Kazinol B might be beneficial in treating ischemic cardiac disorders?

A2: In H9c2 rat cardiac myoblasts subjected to hypoxia/reoxygenation (H/R) injury, Kazinol B significantly improved cell viability and suppressed LDH release, indicating cellular protection. [] Furthermore, Kazinol B blocked apoptotic cascades, as evidenced by reduced Annexin-V/PI staining, DNA fragmentation, caspase-3 and PARP activation, and a balanced Bax/Bcl-2 expression ratio. [] These findings, coupled with its ability to reduce oxidative stress, suggest its potential for managing ischemic cardiac disorders. []

Q3: What is the chemical structure of Kazinol B?

A3: Kazinol B is an isoprenylated flavan, a class of flavonoids. [] While the provided abstracts do not detail the specific spectroscopic data, they confirm its isolation from the cortex of Broussonetia papyrifera, along with other compounds like 7,4'-dihydroxy-3'-prenylflavan and kazinol A. [, ] Further investigation into its structural characterization, including molecular formula, weight, and spectroscopic details, can be found in dedicated chemical databases or literature focusing on its isolation and characterization.

Q4: Does Kazinol B exhibit anti-inflammatory properties?

A4: While not explicitly explored in the provided abstracts, one study demonstrates that Kazinol B inhibits nitric oxide production in LPS-activated macrophages, a key marker of inflammation. [] This finding suggests potential anti-inflammatory activity, warranting further investigation.

Q5: How does the structure of Kazinol B relate to its biological activity?

A5: While the provided abstracts do not delve into a detailed structure-activity relationship (SAR) analysis, comparing the activities of Kazinol B with other isolated compounds like Broussochalcone A, Kazinol A, and Broussoflavonol F reveals some insights. [] For instance, Broussochalcone A exhibited potent inhibition of platelet aggregation, suggesting that structural features distinct from Kazinol B contribute to this specific activity. [] Such comparisons lay the groundwork for future SAR studies to optimize the biological activity of Kazinol B or related compounds.

Q6: What are the known targets of Kazinol B besides those involved in cardiac protection?

A6: Kazinol B has been shown to interact with rat neutrophils, stimulating cellular free Ca2+ elevation and inhibiting store-operated Ca2+ entry. [] Additionally, research suggests that Kazinol B can influence insulin sensitivity in 3T3-L1 adipocytes through Akt and AMPK activation. [] These findings highlight the diverse biological activities of Kazinol B beyond its cardioprotective effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。